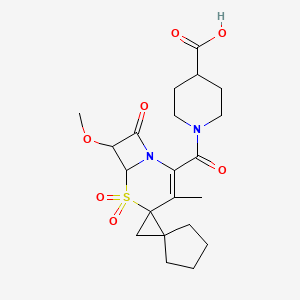
2-Nonylquinolin-4(1h)-One
描述
Synthesis Analysis
The synthesis of 2-Nonylquinolin-4(1H)-one and related derivatives typically involves catalyzed condensation reactions. For instance, efficient synthesis methods using dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation have been developed for the synthesis of dihydroquinazolin-4(1H)-one derivatives, yielding products in 80-92% within 1-2 hours (Chen, Li, & Chen, 2015). Additionally, one-pot, three-component reactions catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol have been utilized for synthesizing dihydroquinazolin-4(1H)-ones (Niknam, Jafarpour, & Niknam, 2011).
Molecular Structure Analysis
Molecular structure analyses of quinolin-4(1H)-ones have been conducted using various spectroscopic and X-ray crystallographic techniques. Studies have focused on elucidating the tautomeric nature of these compounds in different phases and confirming their NH-4-oxo structures (Mphahlele & El‐Nahas, 2004).
Chemical Reactions and Properties
Quinolin-4(1H)-ones undergo a variety of chemical reactions, including cyclization, halosulfonylation, and multistep syntheses involving palladium-catalyzed cross-coupling chemistry. These reactions are pivotal for structural diversification and the introduction of functional groups, enhancing their potential for biological activity and material science applications (Zhu et al., 2016).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solvatochromism and fluorescence, have been studied to understand their interactions with solvents and potential applications in material science. Compounds exhibiting high quantum yields and specific solvatochromic effects have been identified, indicating their suitability for optical applications (Hemalatha et al., 2015).
作用机制
2-Nonylquinolin-4(1H)-one reduces infection of Huh7.5 cells by hepatitis C virus (HCV) with an IC 50 value of 1.4 µg/ml . It is also active against L. gongylophorus, a symbiotic fungus of the agricultural pest A. sexdens (leaf-cutting ant) . It inhibits activation of nuclear factor of activated T cells (NFAT) induced by phorbol 12-myristate 13-acetate (TPA; Item No. 10008014) and the calcium ionophore A23187 (Item No. 11016) in Jurkat cells (IC 50 = 3.44 µM), but not LPS-induced NF-κB activation in RAW 264.7 cells (IC 50 = >100 µM), in reporter assays .
安全和危害
属性
IUPAC Name |
2-nonyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14H,2-8,11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRXDNYRUZGPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431883 | |
| Record name | 2-Nonylquinolin-4(1h)-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55396-45-7, 2503-81-3 | |
| Record name | 2-Nonyl-4(1H)-quinolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55396-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nonylquinolin-4(1h)-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the binding affinity of 2-Nonylquinolin-4(1H)-One to bovine serum albumin?
A: Serum albumins, like bovine serum albumin (BSA), are major transport proteins in the blood. They bind to various molecules, including drugs, influencing their distribution and availability in the body []. Understanding how strongly this compound binds to BSA can provide insights into its potential pharmacokinetic properties, such as how efficiently it might be transported and distributed within the body. This information can be valuable for further research on this compound and its potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




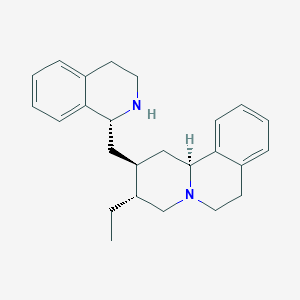
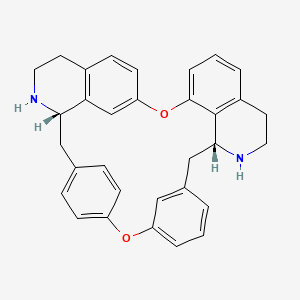
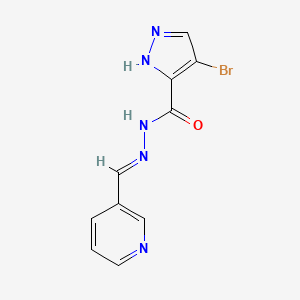
![(3E)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1242524.png)
![N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B1242525.png)
![2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one](/img/structure/B1242527.png)
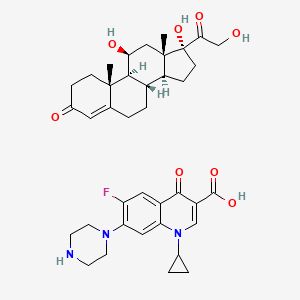


![2-[[4-(4-Bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B1242538.png)
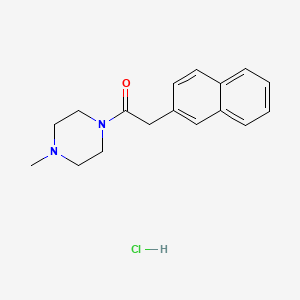
![hexyl (15S,19S)-5-acetyl-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),16-pentaene-17-carboxylate](/img/structure/B1242542.png)
